molecular formula C20H16O6 B180364 Cyclocommunol CAS No. 145643-96-5

Cyclocommunol

Cat. No.: B180364
CAS No.: 145643-96-5
M. Wt: 352.3 g/mol
InChI Key: VHNPAPHWKVLGHG-UHFFFAOYSA-N
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Description

Cyclocommunol is a prenylflavonoid compound with notable biological activities. It is primarily isolated from breadfruit and exhibits significant antityrosinase and antiplatelet activities. This compound has been studied for its potential anti-tumor properties, particularly in inhibiting the growth of human hepatoma and gastric cancer cells .

Biochemical Analysis

Biochemical Properties

Cyclocommunol plays a crucial role in various biochemical reactions. It exhibits antityrosinase activity, which is essential in inhibiting the enzyme tyrosinase involved in melanin production . Additionally, this compound has antiplatelet activity, preventing platelet aggregation and thus reducing the risk of thrombosis . This compound interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it inhibits the growth of human hepatoma and gastric cancer cells by interacting with specific cellular targets .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis in oral squamous cell carcinoma (OSCC) cells, leading to programmed cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of apoptosis-related genes and proteins, thereby promoting cell death in cancer cells . Additionally, this compound affects cellular metabolism by altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosinase activity by binding to the enzyme’s active site . This compound also induces changes in gene expression, particularly those related to apoptosis and cell cycle regulation . These molecular interactions contribute to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anticancer activity over time, with sustained effects on cellular function observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . This compound’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating cellular metabolism . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with cellular components and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclocommunol can be synthesized through organic synthesis techniques starting from basic chemical precursorsKey steps include cyclization reactions and hydroxylation at specific positions on the flavonoid ring .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as breadfruit. The process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. The extraction process is optimized to maximize yield and purity while maintaining the biological activity of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclocommunol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .

Comparison with Similar Compounds

Cyclocommunol is unique among prenylflavonoids due to its specific biological activities and structural features. Similar compounds include:

This compound stands out due to its combined antityrosinase, antiplatelet, and anti-tumor activities, making it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPAPHWKVLGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317731
Record name Cyclocommunol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclocommunol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

145643-96-5
Record name Cyclocommunol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145643-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclocommunol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclocommunol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Cyclocommunol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of Cyclocommunol?

A1: this compound has demonstrated several biological activities in scientific studies, including:

  • Anti-inflammatory activity: this compound exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]
  • Anti-cancer activity: In vitro studies have shown that this compound exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.
  • Antidiabetic activity: While not as potent as other compounds isolated from the same source, this compound showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.

  • Molecular weight: 430.44 g/mol [, , , ]

Q3: From what natural sources can this compound be isolated?

A3: this compound has been isolated from several plant species, including:

  • Artocarpus integer var. silvestris (bark) []
  • Artocarpus altilis []
  • Artocarpus champeden []
  • Morus nigra (bark) [, ]
  • Morus alba []
  • Artocarpus tonkinensis (roots) []

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A4: While limited specific information is available on the SAR of this compound itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:

    Q5: Are there any studies investigating the mechanism of action of this compound in inducing apoptosis in cancer cells?

    A5: Yes, one study has shown that this compound induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that this compound may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.

    Q6: What analytical methods are commonly used to identify and quantify this compound?

    A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify this compound:

    • Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]
    • Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of this compound from natural sources. [, ]

    Q7: What is the historical context of this compound research?

    A7: While pinpointing the exact discovery date of this compound is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of this compound and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.

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